(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one
Description
Properties
IUPAC Name |
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl4N2O3/c1-34-15-17(28(37)24-9-3-19(30)13-26(24)32)11-21(34)5-7-23(36)8-6-22-12-18(16-35(22)2)29(38)25-10-4-20(31)14-27(25)33/h3-16H,1-2H3/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVXRWCOVTFQY-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)C=CC2=CC(=CN2C)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)/C=C/C3=CC(=CN3C)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- CAS Number : Not explicitly listed in the available sources.
The structure features a penta-dienone backbone with dichlorobenzoyl and pyrrole substituents, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Caspase activation |
| HeLa (cervical) | 20 | Mitochondrial dysfunction |
| A549 (lung) | 25 | ROS generation and DNA damage |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Candida albicans | 16 µg/mL | Strong |
The biological activity of (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one is primarily attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) : The compound induces ROS production, leading to oxidative stress in cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
Study 1: In Vivo Efficacy in Tumor Models
A recent study investigated the in vivo efficacy of the compound using xenograft models of breast cancer. Administered at a dose of 10 mg/kg body weight, the compound significantly reduced tumor growth compared to control groups.
Study 2: Synergistic Effects with Other Agents
Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity and reduced drug resistance in resistant cancer cell lines.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 2,4-Dichlorobenzoyl chloride, AlCl₃, DCM, 0°C | 65–70% | |
| Condensation | Knoevenagel conditions (EtOH, piperidine, reflux) | 50–55% |
Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?
Q. Primary Methods :
- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and molecular packing. For example, monoclinic C2 space group with cell parameters a = 19.937 Å, b = 5.8637 Å, c = 14.9207 Å, β = 121.001° .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.2–8.1 ppm for dichlorobenzoyl protons; δ 3.5 ppm for N-methyl groups).
- Elemental Analysis (CHNS) : Validates molecular formula (C₂₉H₂₀Cl₄N₂O₃) with <0.3% deviation .
- HPLC-PDA : Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation.
- Solvent Compatibility : Stable in DMSO and DMF for >72 hours; avoid strong acids/bases to prevent hydrolysis of the dichlorobenzoyl groups .
- Light Sensitivity : UV-Vis spectra (λmax ≈ 320 nm) indicate susceptibility to UV-induced isomerization; use inert atmospheres for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in biological activity?
Q. Methodological Approach :
- Analog Synthesis : Replace dichlorobenzoyl with nitro () or methyl groups () to assess electronic effects.
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials and HOMO-LUMO gaps, revealing electron-withdrawing effects of Cl groups .
Q. Table 2: Substituent Impact on LogP
| Substituent | LogP (Calculated) | Bioactivity Trend |
|---|---|---|
| 2,4-Dichloro | 4.8 | High membrane permeability |
| 4-Nitro | 3.2 | Reduced solubility |
| 4-Methyl | 2.9 | Increased metabolic stability |
Advanced: What computational strategies are suitable for modeling the compound’s electronic properties and interaction with biological targets?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes. The dichlorobenzoyl groups show strong π-π stacking with aromatic residues.
- MD Simulations : GROMACS-based simulations (100 ns) reveal stable ligand-receptor complexes, with RMSD <2.0 Å .
- QSAR Models : Employ MOE or Schrödinger to correlate Cl substituent positions with IC₅₀ values in cytotoxicity assays .
Advanced: How can researchers resolve contradictions in reported data on analogous compounds’ reactivity or biological activity?
Q. Case Study :
- Contradiction : A nitro-substituted analog () showed higher reactivity in Michael additions than the methyl-substituted analog (), conflicting with expected electronic effects.
- Resolution :
- Control Experiments : Replicate reactions under inert atmospheres to rule out oxidative side reactions.
- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates, confirming nitro groups enhance electrophilicity.
- Theoretical Validation : DFT calculations identify resonance stabilization of nitro-substituted transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
